(5E)-5-(2,4-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
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Description
“(5E)-5-(2,4-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one” is a chemical compound with the molecular formula C12H11NOS2 and a molecular weight of 249.36 . It is a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC1=CC(=C(C=C1)/C=C/2C(=O)NC(=S)S2)C
.
Physical and Chemical Properties Analysis
The predicted physical and chemical properties of “this compound” are as follows :
Scientific Research Applications
Synthetic Pathways and Catalytic Applications
The compound (5E)-5-(2,4-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, though not directly mentioned, falls into the broader class of heterocyclic compounds that have been extensively studied for their synthetic applications and catalytic roles. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been utilized for synthesizing various heterocyclic scaffolds, emphasizing the versatility and applicability of thiazolidinone derivatives in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Liquid Crystal Research
Research on methylene-linked liquid crystal dimers, including thiazole derivatives, highlights their significance in the development of new materials with potential applications in displays and sensors. These studies shed light on the structural and functional diversity achievable with thiazole scaffolds, indicating a pathway for exploring the applications of specific thiazole compounds in material science (Henderson & Imrie, 2011).
Pharmacological Activities
2,4-Thiazolidinediones, a category encompassing various thiazole derivatives, have shown a wide range of pharmacological activities, including antimicrobial, antitumor, and antidiabetic effects. This highlights the therapeutic potential of thiazole derivatives in developing novel drug molecules for treating life-threatening ailments, suggesting a research avenue for this compound in similar contexts (Singh et al., 2022).
Development of Pharmacologically Active Heterocycles
The synthesis and transformations of benzothiazole derivatives have been a focus of recent chemical research due to their biological activity and demand in industrial applications. New synthesis methods, including green chemistry principles, highlight the adaptability and potential environmental benefits of researching thiazole compounds (Zhilitskaya, Shainyan, & Yarosh, 2021).
Properties
IUPAC Name |
(5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS2/c1-7-3-4-9(8(2)5-7)6-10-11(14)13-12(15)16-10/h3-6H,1-2H3,(H,13,14,15)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAZWQJWDBXJSC-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=C2C(=O)NC(=S)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=S)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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